N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide
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Overview
Description
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.33 g/mol . This compound is characterized by the presence of a phthalimide group attached to a 3-(4-methoxy-phenoxy)-propyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide typically involves the reaction of phthalic anhydride with 3-(4-methoxy-phenoxy)-propylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phthalimide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy)-phenoxy pentafluorocyclotriphosphazene: Used as a flame retardant and overcharge protection additive for lithium-ion batteries.
Phenoxy acetamide derivatives: Explored for their pharmacological activities, including anti-inflammatory and anti-tumor properties.
Uniqueness
N-[3-(4-methoxy-phenoxy)-propyl]-phthalimide stands out due to its unique combination of a phthalimide group and a 3-(4-methoxy-phenoxy)-propyl chain, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H17NO4/c1-22-13-7-9-14(10-8-13)23-12-4-11-19-17(20)15-5-2-3-6-16(15)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
InChI Key |
ICCQUWXPPACMBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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